molecular formula C8H10N3+ B1205484 4-(Dimethylamino)benzenediazonium CAS No. 19262-85-2

4-(Dimethylamino)benzenediazonium

Cat. No.: B1205484
CAS No.: 19262-85-2
M. Wt: 148.19 g/mol
InChI Key: MOXBCYIWIODTKI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzenediazonium chloride (C₈H₁₀ClN₃) is a diazonium salt characterized by a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and a diazonium (-N₂⁺) functional group. It has a molecular weight of 183.64 g/mol and is identified by CAS No. 100-04-9 and ChemSpider ID 60212 . This compound is highly reactive due to the electron-donating dimethylamino group, which stabilizes the diazonium ion through resonance. Its tetrafluoroborate derivative (CAS No. 24564-52-1) is also widely used in industrial applications, such as modifying zeolites to enhance mechanical properties in resin composites .

Properties

IUPAC Name

4-(dimethylamino)benzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXBCYIWIODTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275694
Record name 4-(dimethylamino)benzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19262-85-2
Record name 4-(Dimethylamino)benzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19262-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(dimethylamino)benzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and stability of diazonium salts are heavily influenced by substituents on the aromatic ring. Key structural analogues include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
4-(Dimethylamino)benzenediazonium chloride -N(CH₃)₂ 183.64 High reactivity in electrophilic coupling; used in dye synthesis and composites
4-Methoxybenzenediazonium chloride -OCH₃ 186.61 Moderate stability; used in azo dye synthesis
4-(Hydroxymethyl)benzenediazonium tetrafluoroborate -CH₂OH 234.99 Carcinogenic; induces fibrosarcomas and skin tumors in mice
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate -Cl, -N(CH₃)₂ 384.66 Industrial applications; handled with strict safety protocols
Benzenediazonium chloride (unsubstituted) None 140.57 High instability; decomposes rapidly at room temperature

Key Observations :

  • Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance stability by delocalizing the positive charge on the diazonium group .
  • Bulky substituents like -CH₂OH reduce solubility but increase carcinogenicity, as seen in 4-(hydroxymethyl)benzenediazonium .
  • Halogen substituents (e.g., -Cl) lower reactivity, making 3-chloro derivatives suitable for controlled industrial processes .

Reactivity in Chemical Reactions

  • Coupling Reactions: this compound chloride reacts efficiently in Hantzsch thiazole synthesis and azo coupling, outperforming unsubstituted benzenediazonium chloride due to its stabilized diazonium ion .
  • Photodissociation: Upon UV exposure, protonated this compound fragments into benzenediazonium cations, a property exploited in photoresist technologies .
  • Counterion Effects : The tetrafluoroborate salt (BF₄⁻) offers better thermal stability than chloride salts, enabling use in high-temperature applications .

Q & A

Q. What decomposition pathways dominate for this compound under varying pH?

  • Methodological Answer : At pH < 3, it decomposes via heterolytic cleavage (N₂ release, forming 4-(dimethylamino)phenol). At pH 7–9, homolytic cleavage generates aryl radicals, detectable by EPR spin-trapping with DMPO. Quantify pathways using HPLC-MS and kinetic isotope effects (k_H/k_D = 1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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